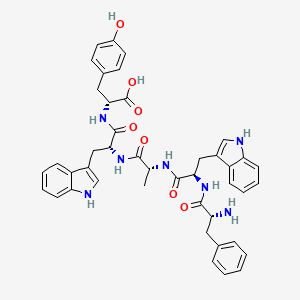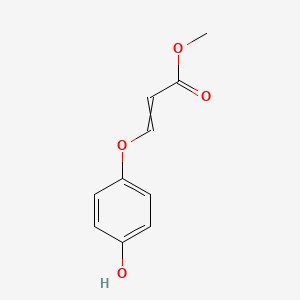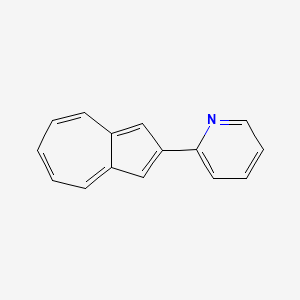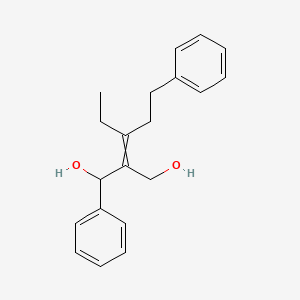![molecular formula C15H9F6NO4S B12602973 3-{[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl}benzoic acid CAS No. 646040-51-9](/img/structure/B12602973.png)
3-{[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acide 3-{[3,5-Bis(trifluorométhyl)phényl]sulfamoyl}benzoïque: est un composé organique complexe caractérisé par la présence de groupes trifluorométhyle, d'un groupe sulfamoyle et d'une partie acide benzoïque. Ce composé se distingue par sa structure chimique unique, qui lui confère des propriétés physiques et chimiques distinctes, le rendant précieux dans diverses applications scientifiques et industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de l'acide 3-{[3,5-Bis(trifluorométhyl)phényl]sulfamoyl}benzoïque implique généralement plusieurs étapes. Une méthode courante commence par la préparation de l'acide 3,5-bis(trifluorométhyl)benzoïque, qui est ensuite soumis à une sulfonation et à des réactions de couplage ultérieures pour introduire le groupe sulfamoyle. Les conditions de réaction impliquent souvent l'utilisation d'acides ou de bases forts, de températures élevées et de catalyseurs spécifiques pour assurer des rendements élevés et une pureté .
Méthodes de production industrielle: En milieu industriel, la production de ce composé peut impliquer des processus de lots à grande échelle ou des procédés en continu. L'utilisation de réacteurs automatisés et un contrôle précis des paramètres de réaction tels que la température, la pression et le pH sont essentiels pour obtenir une qualité et une efficacité constantes. Le produit final est généralement purifié par cristallisation, distillation ou techniques de chromatographie .
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau de la partie acide benzoïque, conduisant à la formation de divers dérivés oxydés.
Réduction: Les réactions de réduction peuvent cibler le groupe sulfamoyle, le convertissant potentiellement en dérivés amines.
Réactifs et conditions courantes:
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Produits majeurs: Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des amines ou des alcools .
Applications de la recherche scientifique
Chimie: En chimie, l'acide 3-{[3,5-Bis(trifluorométhyl)phényl]sulfamoyl}benzoïque est utilisé comme brique élémentaire pour la synthèse de molécules plus complexes. Sa structure unique permet la création de dérivés avec des propriétés sur mesure pour des applications spécifiques .
Biologie: En recherche biologique, ce composé peut être utilisé comme une sonde pour étudier les interactions enzymatiques et les voies métaboliques. Ses groupes trifluorométhyle le rendent particulièrement utile dans les études de résonance magnétique nucléaire (RMN) du fluor-19 .
Médecine: En médecine, des dérivés de ce composé ont été étudiés pour leurs propriétés thérapeutiques potentielles, notamment leurs activités anti-inflammatoires et anticancéreuses. La présence du groupe sulfamoyle est censée améliorer la bioactivité du composé .
Industrie: Sur le plan industriel, ce composé est utilisé dans le développement de matériaux de pointe, tels que les polymères et les revêtements, en raison de sa stabilité chimique et de sa résistance aux conditions environnementales difficiles .
Mécanisme d'action
Le mécanisme d'action de l'acide 3-{[3,5-Bis(trifluorométhyl)phényl]sulfamoyl}benzoïque implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les groupes trifluorométhyle peuvent améliorer l'affinité de liaison du composé à ces cibles, tandis que le groupe sulfamoyle peut participer à des liaisons hydrogène et des interactions électrostatiques. Ces interactions peuvent moduler l'activité des molécules cibles, conduisant à divers effets biologiques .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-{[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl}benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with tailored properties for specific applications .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl groups make it particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies .
Medicine: In medicine, derivatives of this compound have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of the sulfamoyl group is believed to enhance the compound’s bioactivity .
Industry: Industrially, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to harsh environmental conditions .
Mécanisme D'action
The mechanism of action of 3-{[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity to these targets, while the sulfamoyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires:
Acide 3,5-bis(trifluorométhyl)benzoïque: Partage les groupes trifluorométhyle mais manque du groupe sulfamoyle, ce qui se traduit par des propriétés chimiques et des applications différentes.
Acide 3,5-bis(trifluorométhyl)phénylboronique: Structure similaire mais contient un groupe acide boronique au lieu d'une partie acide benzoïque, ce qui conduit à une réactivité et des utilisations différentes.
Unicité: L'unicité de l'acide 3-{[3,5-Bis(trifluorométhyl)phényl]sulfamoyl}benzoïque réside dans sa combinaison de groupes trifluorométhyle et sulfamoyle, qui confèrent des propriétés chimiques et biologiques distinctes. Cette combinaison en fait un composé polyvalent pour diverses applications dans la recherche et l'industrie.
Propriétés
Numéro CAS |
646040-51-9 |
|---|---|
Formule moléculaire |
C15H9F6NO4S |
Poids moléculaire |
413.3 g/mol |
Nom IUPAC |
3-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]benzoic acid |
InChI |
InChI=1S/C15H9F6NO4S/c16-14(17,18)9-5-10(15(19,20)21)7-11(6-9)22-27(25,26)12-3-1-2-8(4-12)13(23)24/h1-7,22H,(H,23,24) |
Clé InChI |
VLEQBFMNXXOEKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


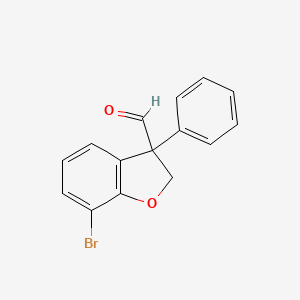


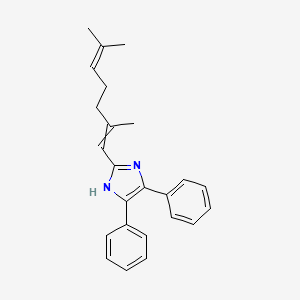
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester](/img/structure/B12602917.png)

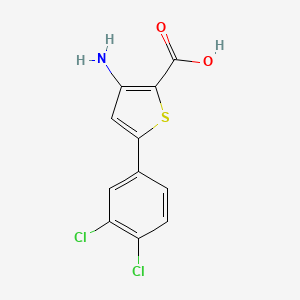
amino}methyl)phenol](/img/structure/B12602940.png)
